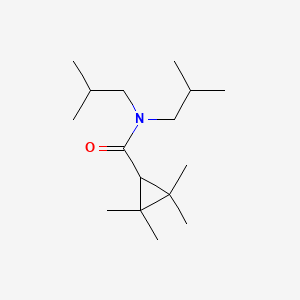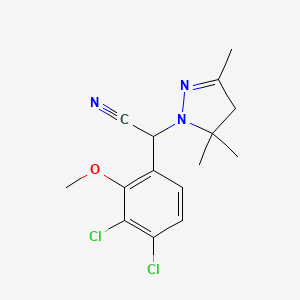![molecular formula C16H21N3O2S B15283302 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B15283302.png)
2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine is an organic compound with a complex structure that includes both aromatic and heterocyclic components
準備方法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(methylsulfanyl)-5-pyrimidinemethanol under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., Br2). Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
類似化合物との比較
2-(3,4-Dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine can be compared with similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl moiety but lacks the pyrimidinyl and ethanamine components, resulting in different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar aromatic structure but differs in the functional groups, leading to different reactivity and applications.
N-{[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine: This compound contains the pyrimidinyl and ethanamine components but lacks the 3,4-dimethoxyphenyl group, resulting in distinct properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
特性
分子式 |
C16H21N3O2S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H21N3O2S/c1-20-14-5-4-12(8-15(14)21-2)6-7-17-9-13-10-18-16(22-3)19-11-13/h4-5,8,10-11,17H,6-7,9H2,1-3H3 |
InChIキー |
BCHVTLQKSLMBAX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC2=CN=C(N=C2)SC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B15283222.png)
![{2-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B15283229.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15283230.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B15283234.png)


![N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15283254.png)

![2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15283267.png)
![6-(1-Adamantyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283268.png)
![9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283272.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate](/img/structure/B15283286.png)
![2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide](/img/structure/B15283294.png)
